molecular formula C14H17N7O3 B2972738 ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate CAS No. 1448043-47-7

ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2972738
CAS No.: 1448043-47-7
M. Wt: 331.336
InChI Key: PHBJVZNYKGVRLO-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position and a piperazine-1-carboxylate group at the 3-position via a carbonyl linker.

Properties

IUPAC Name

ethyl 4-[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O3/c1-2-24-14(23)20-7-5-19(6-8-20)13(22)11-3-4-12(18-17-11)21-10-15-9-16-21/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBJVZNYKGVRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

It is known that 1,2,4-triazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad range of biological activities exhibited by 1,2,4-triazole derivatives, it is plausible that this compound could influence cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

Ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C15H19N7O3
Molecular Weight : 345.363 g/mol
IUPAC Name : this compound

The compound features a piperazine ring, a pyridazine moiety, and a triazole group, which contribute to its biological properties. The presence of these heterocyclic structures is associated with various pharmacological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of triazoles and pyridazines often exhibit significant antimicrobial properties. This compound has shown effectiveness against several bacterial strains:

  • Mycobacterium tuberculosis : Compounds similar to this have demonstrated anti-tubercular activity, making them potential candidates for tuberculosis treatment.
  • Staphylococcus aureus : Derivatives have been explored for their activity against methicillin-resistant strains .

Anticancer Potential

The interaction of this compound with bromodomains suggests potential applications in cancer therapy. Bromodomains are implicated in the regulation of gene expression related to cancer progression. Molecular docking studies indicate that this compound can bind effectively to target proteins involved in cancer pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Signaling Modulation : It can influence cell signaling pathways that regulate apoptosis and cell growth.
  • Direct Interaction with DNA/RNA : Similar compounds have shown the ability to interact with nucleic acids, disrupting replication processes in pathogens.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against Mycobacterium tuberculosis strains.
Study 2Identified antifungal properties against several fungal pathogens.
Study 3Explored anticancer activities through bromodomain inhibition mechanisms.

Comparison with Similar Compounds

Pyridazine/Pyridazinone Derivatives

Example Compound: Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate ()

  • Structural Differences : Replaces the triazole with a fluorophenyl-piperazine and introduces an acetohydrazide side chain.
  • However, the lack of a triazole may reduce hydrogen-bonding capacity .

Example Compound : Ethyl 4-{[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate ()

  • Structural Differences : Incorporates a sulfanylidene triazole and a bulky adamantyl group.
  • Functional Impact : The adamantyl group enhances lipophilicity and metabolic stability but may reduce solubility. The sulfanylidene moiety introduces redox activity, unlike the neutral triazole in the target compound .

Piperazine-1-carboxylate Derivatives

Example Compound : tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate ()

  • Structural Differences : Uses a phenyl-triazole substituent and a tert-butyl ester.
  • Functional Impact : The tert-butyl group improves metabolic stability but reduces solubility compared to the ethyl carboxylate. The phenyl spacer may decrease conformational flexibility relative to the direct pyridazine-triazole linkage in the target compound .

Example Compound: 1-(2-Fluorophenyl)piperazine-substituted pyridazinones ()

  • Structural Differences : Lacks the triazole and carbonyl linker, instead featuring a fluorophenyl group.
  • Functional Impact : The fluorophenyl group enhances selectivity for serotonin receptors, while the absence of a triazole limits interactions with metal ions or enzymes requiring nitrogen-rich ligands .

Triazole-Containing Heterocycles

Example Compound : 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine ()

  • Structural Differences : Contains dual triazole-pyrazine units linked to pyridine.
  • However, increased rigidity may reduce bioavailability compared to the target compound’s flexible piperazine-carboxylate .

Example Compound : 含1,2,4-三唑席夫碱的新型喹唑啉类化合物 ()

  • Structural Differences : Combines triazole-Schiff bases with quinazoline.
  • Functional Impact : The Schiff base introduces pH-dependent reactivity, useful in prodrug design, but the quinazoline core shifts the pharmacological profile toward kinase inhibition, unlike the pyridazine-based target compound .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Solubility Biological Relevance Reference
Target Compound Pyridazine 1,2,4-Triazole, Ethyl carboxylate Moderate (polar) Antimicrobial, enzyme inhibition -
Ethyl 6-(4-(2-Fluorophenyl)piperazine...) Pyridazinone 2-Fluorophenyl, Acetohydrazide Low (lipophilic) Serotonin receptor modulation
tert-Butyl 3-(4-Triazolylphenyl)piperazine Phenyl-piperazine tert-Butyl ester, Phenyl-triazole Low Metabolic stability
Adamantyl-sulfanylidene Triazole Piperazine-carboxylate Adamantyl, Sulfanylidene Very low Antifungal, redox activity

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